3-amino-6-methyl-N-(3-methyl-1,2-oxazol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
The compound 3-amino-6-methyl-N-(3-methyl-1,2-oxazol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a fused thiophene-pyridine core, functionalized with amino, methyl, trifluoromethyl, and a heterocyclic carboxamide substituent. The compound’s characterization likely employs crystallographic tools such as SHELX and SIR97 , which are standard for small-molecule structural determination.
Properties
IUPAC Name |
3-amino-6-methyl-N-(3-methyl-1,2-oxazol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2S/c1-5-3-7(14(15,16)17)9-10(18)11(24-13(9)19-5)12(22)20-8-4-6(2)21-23-8/h3-4H,18H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVGVYAFKAXEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=NO3)C)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-6-methyl-N-(3-methyl-1,2-oxazol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 305.27 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.
Research indicates that thieno[2,3-b]pyridines exhibit a range of biological activities including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of various signaling pathways.
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that thieno[2,3-b]pyridines possess antimicrobial activity against certain pathogens.
Anticancer Studies
A significant study evaluated the anticancer properties of a related thieno[2,3-b]pyridine derivative. It was found to inhibit the growth of triple-negative breast cancer cells (MDA-MB-231) with an IC50 value in the low micromolar range. The mechanism involved the inhibition of FOXM1, a transcription factor critical for cancer cell proliferation and survival .
Anti-inflammatory Studies
In vitro experiments demonstrated that the compound can modulate the expression of TNFα and IL-10 in human primary myeloid cells. This dual activity suggests its potential use in treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported on the efficacy of various thieno[2,3-b]pyridine derivatives against cancer cell lines. The compound exhibited significant cytotoxicity against MTAP-deficient tumors, highlighting its potential as a targeted therapy for specific cancer types .
Case Study 2: Inflammatory Response Modulation
In vivo studies using mouse models showed that treatment with the compound led to reduced levels of inflammatory markers following lipopolysaccharide stimulation. This indicates its therapeutic potential in managing sepsis and other inflammatory conditions .
Table 1: Biological Activities of Thieno[2,3-b]pyridine Derivatives
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
The thieno[2,3-b]pyridine scaffold is shared with several analogs (Table 1), but substitutions and fused rings vary significantly:
Key Observations :
- The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to ethoxycarbonyl or cyano groups in analogs .
- alkyl/aryl carboxamides (e.g., compound 7c ).
- Thieno[2,3-d]pyrimidine derivatives () exhibit reduced aromaticity due to saturation, altering electronic properties .
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) : Increases logP (~2.1 vs. ~1.5 for -OEt) and resistance to oxidative metabolism .
- Oxazole Carboxamide : Enhances hydrogen-bond acceptor capacity (N and O atoms) vs. phenyl or alkyl groups, improving solubility in polar solvents .
- Cyano (-CN): Found in AZ331 , increases dipole moments but may reduce bioavailability due to high crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
